molecular formula C5H15ClN2 B1285326 (2-Aminoethyl)trimethylammonium chloride hydrochloride CAS No. 3399-67-5

(2-Aminoethyl)trimethylammonium chloride hydrochloride

Cat. No.: B1285326
CAS No.: 3399-67-5
M. Wt: 138.64 g/mol
InChI Key: VSZWLDAGOXQHNB-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Aminoethyl)trimethylammonium chloride hydrochloride can be synthesized through the reaction of trimethylamine with 2-chloroethylamine hydrochloride. The reaction typically occurs in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)trimethylammonium chloride hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ammonium compounds .

Mechanism of Action

The mechanism of action of (2-Aminoethyl)trimethylammonium chloride hydrochloride involves its role as a quaternary ammonium salt. The compound contains a trimethylammonium cation and a chloride anion. The cation has a large hydrophobic surface area, making it an effective surfactant, while the anion’s strong affinity for water molecules makes it an excellent stabilizer. The interaction between the cation and anion forms an ionic bond, which is responsible for the compound’s surfactant and stabilizing properties .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloroethyl)trimethylammonium chloride
  • Glycidyltrimethylammonium chloride
  • (3-Carboxypropyl)trimethylammonium chloride
  • (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
  • (2-Bromoethyl)trimethylammonium bromide
  • (3-Bromopropyl)trimethylammonium bromide
  • (3-Acrylamidopropyl)trimethylammonium chloride

Uniqueness

What sets (2-Aminoethyl)trimethylammonium chloride hydrochloride apart from similar compounds is its dual functionality as both a surfactant and a stabilizer. This unique combination of properties makes it highly versatile and valuable in various applications, from polymer synthesis to biochemical research .

Properties

CAS No.

3399-67-5

Molecular Formula

C5H15ClN2

Molecular Weight

138.64 g/mol

IUPAC Name

2-aminoethyl(trimethyl)azanium;chloride

InChI

InChI=1S/C5H15N2.ClH/c1-7(2,3)5-4-6;/h4-6H2,1-3H3;1H/q+1;/p-1

InChI Key

VSZWLDAGOXQHNB-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CCN.Cl.[Cl-]

Canonical SMILES

C[N+](C)(C)CCN.[Cl-]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does (2-Aminoethyl)trimethylammonium chloride hydrochloride contribute to the properties of functionalized polymers?

A1: this compound serves as a cationic building block in the synthesis of polycationic polymers. [] When conjugated to polymer backbones, it introduces positively charged quaternary ammonium groups. These groups influence the polymer's charge density, aqueous solubility, and ability to interact with negatively charged molecules like DNA. [] For example, researchers utilized this compound to create a library of cationic polymethacrylamides. These polymers exhibited varying degrees of DNA complexation, highlighting the influence of this compound on polymer functionality. []

Q2: What are the analytical applications of this compound?

A2: this compound acts as a derivatizing agent in analytical techniques like mass spectrometry. [] It reacts with specific functional groups in target molecules, enhancing their detectability and enabling separation based on charge differences. For instance, researchers employed this compound to derivatize hydroxyl groups in HETEs (hydroxyeicosatetraenoic acids) for analysis via UHPLC-Q-TOF/MS. [] This derivatization step proved crucial for distinguishing metabolic profiles between healthy individuals and asthma patients. []

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